3-methyl-4-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dihydrophthalazine-1-carboxamide
Overview
Description
3-methyl-4-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that belongs to the class of phthalazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the phthalazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the quinoline moiety: This step involves the coupling of the phthalazine core with a quinoline derivative, often using a coupling reagent such as EDCI or DCC.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline and phthalazine moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving phthalazine derivatives.
Medicine: Potential therapeutic agent for diseases where phthalazine derivatives have shown efficacy, such as cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, phthalazine derivatives can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The quinoline moiety may enhance binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Phthalazine derivatives: Compounds with similar core structures but different substituents.
Quinoline derivatives: Compounds with the quinoline moiety but different functional groups.
Uniqueness
The unique combination of the phthalazine and quinoline moieties in 3-methyl-4-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dihydrophthalazine-1-carboxamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-4-oxo-N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)phthalazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-23-19(26)14-5-3-2-4-13(14)17(22-23)18(25)20-12-8-6-11-7-9-16(24)21-15(11)10-12/h2-6,8,10H,7,9H2,1H3,(H,20,25)(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFNTNXHBFMDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC4=C(CCC(=O)N4)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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